![molecular formula C14H20N4O2.HCl B1139115 1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE CAS No. 866396-34-1](/img/structure/B1139115.png)
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE is a complex organic compound with the molecular formula C14H20N4O2.HCl and a molecular weight of 312.79. This compound is known for its unique structure, which includes a cyclopentyl group, a pyrrolidine ring, and two nitrile groups. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE involves multiple steps. The synthetic route typically starts with the preparation of the cyclopentyl group, followed by the introduction of the amino and acetyl groups. The pyrrolidine ring is then formed, and the nitrile groups are added. The final step involves the formation of the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Inhibitory Potency
The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM. This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .
Effects on Glucose Metabolism
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. In studies involving fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge. Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .
Case Studies
- Diabetes Management in Animal Models
- Comparative Studies with Other DPP-IV Inhibitors
作用机制
The mechanism of action of 1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE can be compared with similar compounds such as:
2-{[1-(hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride: This compound shares a similar cyclopentyl group but differs in its overall structure and functional groups.
Cyclopentolate: Another compound with a cyclopentyl group, used primarily in ophthalmology
生物活性
1-[[[(1-HYDROXYMETHYL)CYCLOPENTYL]AMINO]ACETYL]-2,5-CIS-PYRROLIDINEDICARBONITRILE HYDROCHLORIDE, commonly referred to as DPPI 1c or Dipeptidyl Peptidase IV Inhibitor III, is a synthetic compound with significant biological activity primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor. This compound has garnered attention in the context of diabetes management due to its ability to enhance insulin secretion and improve glucose tolerance.
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.8 g/mol
- CAS Number : 866396-34-1
- IUPAC Name : (2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride
DPPI 1c selectively inhibits DPP-IV, an enzyme that degrades incretin hormones such as GLP-1 (glucagon-like peptide-1). By inhibiting DPP-IV, this compound increases GLP-1 levels in the plasma, which enhances insulin secretion from pancreatic beta cells and reduces glucagon secretion from alpha cells, leading to lower blood glucose levels.
Inhibition Potency
The inhibitory potency of DPPI 1c is characterized by an IC50 value of approximately 104 nM , indicating strong selectivity towards DPP-IV compared to other DPP-like enzymes (IC50 > 30 μM) .
In Vivo Studies
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance:
- In fasted diabetic KK/H1J mice, administration of DPPI 1c at doses ranging from 0.3 to 5 mg/kg resulted in a decrease of plasma glucose levels by 46% to 67% during oral glucose challenges .
- The compound also decreased plasma DPP-IV activity by approximately 50% , contributing to its hypoglycemic effects .
Effects on GLP-1 Levels
DPPI 1c has been shown to increase plasma GLP-1 levels, which is crucial for enhancing insulin secretion and improving overall glucose metabolism. This effect underscores its potential therapeutic application in type 2 diabetes management.
Comparative Analysis with Other DPP-IV Inhibitors
To better understand the unique properties of DPPI 1c, it is beneficial to compare it with other known DPP-IV inhibitors:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Sitagliptin | Dipeptidyl peptidase IV inhibitor | Used for type 2 diabetes |
Saxagliptin | Dipeptidyl peptidase IV inhibitor | Antidiabetic agent |
Linagliptin | Long-acting Dipeptidyl peptidase IV inhibitor | Effective in glycemic control |
Uniqueness : While all these compounds are classified as DPP-IV inhibitors, DPPI 1c exhibits distinct structural features such as the cis configuration of the pyrrolidine ring and specific functional groups that may confer unique pharmacokinetic properties and selectivity .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of DPPI 1c:
- A study involving diabetic mice indicated that the compound not only improved glucose tolerance but also did so with minimal side effects typically associated with other antidiabetic medications .
- Another investigation focused on its pharmacokinetic properties, revealing that DPPI 1c maintains effective plasma concentrations conducive for therapeutic action without significant toxicity .
属性
IUPAC Name |
1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。